Cas no 1203686-88-7 (Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate)
Il Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate è un composto eterociclico strutturalmente correlato alla tetraidroisoquinolina, caratterizzato dalla presenza di un gruppo metilestere in posizione 5 e due gruppi metilici in posizione 4. Questa molecola presenta una struttura rigida e stabile, utile come intermedio sintetico in chimica farmaceutica e organica. La sua configurazione consente modifiche selettive, rendendolo adatto per la sintesi di analoghi biologicamente attivi. Grazie alla sua purezza e alla bassa reattività laterale, è particolarmente vantaggioso in reazioni di condensazione e ciclizzazione. La sua solubilità in solventi organici comuni ne facilita l'utilizzo in diverse applicazioni di laboratorio.

1203686-88-7 structure
Nome del prodotto:Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Numero CAS:1203686-88-7
MF:C13H17NO2
MW:219.279583692551
MDL:MFCD16618995
CID:1031196
PubChem ID:71304405
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
- methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carboxylate
- 1203686-88-7
- DTXSID70745259
- J-522270
- EN300-23093686
- Methyl4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
- DB-308308
-
- MDL: MFCD16618995
- Inchi: InChI=1S/C13H17NO2/c1-13(2)8-14-7-9-5-4-6-10(11(9)13)12(15)16-3/h4-6,14H,7-8H2,1-3H3
- Chiave InChI: MCIQHCXPHBZEEV-UHFFFAOYSA-N
- Sorrisi: CC1(C)CNCC2=C1C(=CC=C2)C(=O)OC
Proprietà calcolate
- Massa esatta: 219.125928785g/mol
- Massa monoisotopica: 219.125928785g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 275
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 38.3Ų
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145455-1g |
methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 95% | 1g |
$632 | 2021-08-05 | |
Enamine | EN300-23093686-0.25g |
methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 95% | 0.25g |
$1420.0 | 2024-06-20 | |
Enamine | EN300-23093686-10.0g |
methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 95% | 10.0g |
$6635.0 | 2024-06-20 | |
Enamine | EN300-23093686-2.5g |
methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 95% | 2.5g |
$3025.0 | 2024-06-20 | |
Enamine | EN300-23093686-5.0g |
methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 95% | 5.0g |
$4475.0 | 2024-06-20 | |
Enamine | EN300-23093686-1.0g |
methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 95% | 1.0g |
$1543.0 | 2024-06-20 | |
Enamine | EN300-23093686-0.5g |
methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 95% | 0.5g |
$1482.0 | 2024-06-20 | |
Enamine | EN300-23093686-10g |
methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 10g |
$6635.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760285-1g |
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 98% | 1g |
¥4477.00 | 2024-08-09 | |
Chemenu | CM145455-1g |
methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
1203686-88-7 | 95% | 1g |
$*** | 2023-04-03 |
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Letteratura correlata
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1203686-88-7 (Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate) Prodotti correlati
- 897457-82-8(2-6-(4-chlorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-(furan-2-yl)methylacetamide)
- 2138246-77-0(5-amino-1-(4-bromo-1,2-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one)
- 17530-67-5(2-Chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one)
- 127724-75-8(3-chloro-7,8-dihydro-6H-quinolin-5-one)
- 16947-86-7(Boc-(S)-3-amino-2-(p-toluenesulfonylamino)propionic acid)
- 1261483-76-4(Ethyl 3-(2'-bromo-4'-iodophenyl)propionate)
- 2171370-06-0(4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid)
- 2024363-82-2(N-methyl-4-(1H-pyrazol-3-yl)benzene-1-sulfonamide)
- 2228578-40-1(3-(1-bromo-2-methylpropan-2-yl)imidazo1,2-apyrazine)
- 52547-49-6(2-(4-Aminophenoxy)-N-ethylacetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso